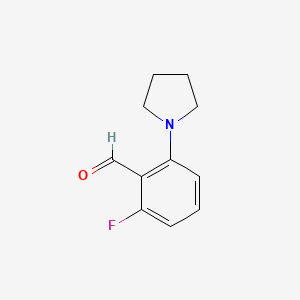

2-Fluoro-6-pyrrolidin-1-ylbenzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Fluoro-6-pyrrolidin-1-ylbenzaldehyde (FPA) is a synthetic compound that has been used in a variety of scientific research applications. FPA is a versatile and affordable reagent that can be used to synthesize a wide range of compounds, including those used in drug discovery and development. FPA has also been used in a variety of biochemical and physiological studies, as well as in laboratory experiments.

Wissenschaftliche Forschungsanwendungen

Application in Herbicide Synthesis

2-Fluoro-6-pyrrolidin-1-ylbenzaldehyde is a key intermediate in the synthesis of pyrimidinyloxybenzylamine herbicides. This synthesis involves starting with 2,6-difluorobenzaldehyde and undergoing hydroxylation, imination, and deoxidization processes, resulting in novel compounds confirmed by NMR and MS techniques (Gong Qi-sun, 2005).

Organocatalysis in Aldol Reactions

Fluorous (S) pyrrolidine sulfonamide, closely related to 2-Fluoro-6-pyrrolidin-1-ylbenzaldehyde, has been shown to efficiently catalyze enantioselective aldol reactions of ketones and aldehydes with aromatic aldehydes on water. This catalyst can be recovered and reused several times without significant loss of catalytic activity and stereoselectivity (L. Zu et al., 2008).

In Fluorinated Organocatalysts

2-Fluoro-6-pyrrolidin-1-ylbenzaldehyde derivatives are relevant in the development of fluorinated organocatalysts. The unique properties of fluorine atoms in these compounds can be harnessed to control the molecular topology of intermediates in organocatalytic processes, leading to enhanced asymmetric induction in reactions (Eva-Maria Tanzer et al., 2012).

Synthesis of Fluoropyrrolidines

Pyrrolidines, including fluoropyrrolidines, have significant interest in medicinal chemistry and organic synthesis. 2-Fluoro-6-pyrrolidin-1-ylbenzaldehyde is part of this category, where the synthesis involves fluorination of pyrrolidine derivatives or multistep synthesis from fluoroalkyl precursors. These compounds are used in the preparation of medicinal drugs and as organocatalysts (E. Pfund & T. Lequeux, 2017).

Eigenschaften

IUPAC Name |

2-fluoro-6-pyrrolidin-1-ylbenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO/c12-10-4-3-5-11(9(10)8-14)13-6-1-2-7-13/h3-5,8H,1-2,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCJAQWVHRQAPGF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C(=CC=C2)F)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901327228 |

Source

|

| Record name | 2-fluoro-6-pyrrolidin-1-ylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901327228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

15.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24839618 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-Fluoro-6-pyrrolidin-1-ylbenzaldehyde | |

CAS RN |

867205-19-4 |

Source

|

| Record name | 2-fluoro-6-pyrrolidin-1-ylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901327228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-acetamidophenyl)-2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2402086.png)

![N-(3-bromophenyl)-2-[8-(2,3-dimethylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2402087.png)

![Methyl (5S,7S)-7-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2402092.png)

![(4-(4-bromo-3-methylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2402094.png)

![[3-(1-Aminoethyl)piperidin-1-yl]-(2-cyclobutyloxyphenyl)methanone;hydrochloride](/img/structure/B2402096.png)

![4-[(5-Bromo-3-fluoropyridin-2-yl)oxy]oxolan-3-amine](/img/structure/B2402101.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-9H-xanthene-9-carboxamide](/img/structure/B2402105.png)